N,N'-Difenilbenzidina

Descripción general

Descripción

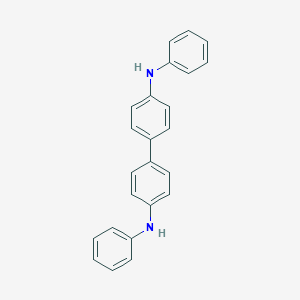

N,N’-Diphenylbenzidine is an organic compound with the molecular formula C₂₄H₂₀N₂. It consists of two phenyl rings linked by a nitrogen atom, forming a biphenyl structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various materials .

Aplicaciones Científicas De Investigación

Organic Electronics

N,N'-Diphenylbenzidine is widely used as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its excellent hole mobility and stability make it suitable for these applications.

Key Properties for Organic Electronics :

- High hole mobility: cm V s

- Energy levels: Highest Occupied Molecular Orbital (HOMO) at 5.5 eV and Lowest Unoccupied Molecular Orbital (LUMO) at 2.3 eV.

Photodetectors

DPB is utilized in photodetectors due to its ability to form high-quality thin films, enhancing device performance. The compound's electronic properties facilitate efficient charge transport, crucial for photodetection applications.

Perovskite Solar Cells

In perovskite solar cells, N,N'-Diphenylbenzidine serves as an interfacial passivation layer, improving efficiency and operational stability by reducing interfacial recombination losses. This application highlights the compound's role in advancing solar technology.

Optoelectronic Devices

Research has shown that DPB can be employed in various optoelectronic devices, including sensors and transistors, owing to its favorable electronic characteristics.

Case Study 1: Enhancement of OLED Performance

A study investigated the use of N,N'-Diphenylbenzidine as a hole transport layer in OLEDs. The results indicated that devices incorporating DPB exhibited improved efficiency and stability compared to those using traditional materials. The study highlighted the compound's ability to enhance charge carrier mobility, leading to better light emission properties .

Case Study 2: Photovoltaic Efficiency Improvement

Research published in Applied Physics Letters examined the incorporation of N,N'-Diphenylbenzidine in OPVs. The findings demonstrated that the addition of DPB significantly increased power conversion efficiency by optimizing the hole transport layer's properties and minimizing recombination losses .

Mecanismo De Acción

Target of Action

N,N’-Diphenylbenzidine, also known as sym-Diphenylbenzidine, is a chemical compound with the formula C24H20N2 . It is primarily used as a redox indicator . The primary targets of N,N’-Diphenylbenzidine are the substances that undergo redox reactions, such as nitrites and nitrates .

Mode of Action

The mode of action of N,N’-Diphenylbenzidine is based on its ability to participate in redox reactions. In a study, it was found that N,N’-Diphenylbenzidine can undergo a redox reaction with arsenic (III) oxide . The reaction was first order with respect to each of the reactants, i.e., arsenic (III) oxide and N,N’-Diphenylbenzidine .

Pharmacokinetics

It is known that n,n’-diphenylbenzidine is insoluble in water but soluble in ethyl acetate and boiling toluene . This suggests that its bioavailability could be influenced by the presence of these solvents.

Result of Action

The result of N,N’-Diphenylbenzidine’s action is the indication of redox reactions. It changes color when it gains or loses electrons, providing a visual signal of the reaction’s progress. This makes N,N’-Diphenylbenzidine a valuable tool in analytical chemistry for detecting substances like nitrites and nitrates .

Análisis Bioquímico

Biochemical Properties

N,N’-Diphenylbenzidine plays a crucial role in the development and synthesis of proteins

Cellular Effects

It is known to be used in drug discovery to create new medications and increase existing drugs’ efficiency .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be used in synthesizing polymers, such as polyurethanes and polyethylene terephthalate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N’-Diphenylbenzidine can be synthesized through several methods. One common synthetic route involves the reaction of 4,4’-dibromodiphenyl with aniline in the presence of a base such as sodium tert-butoxide and a palladium catalyst. The reaction is typically carried out in toluene at elevated temperatures (around 90°C) for several hours .

Industrial Production Methods

In industrial settings, the production of N,N’-Diphenylbenzidine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N,N’-Diphenylbenzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: It can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives

Comparación Con Compuestos Similares

Similar Compounds

Diphenylamine: Similar structure but lacks the biphenyl linkage.

Benzidine: Contains two amino groups but differs in the arrangement of phenyl rings.

4,4’-Diaminobiphenyl: Similar biphenyl structure but with amino groups instead of phenyl groups

Uniqueness

N,N’-Diphenylbenzidine is unique due to its biphenyl structure with phenyl groups linked by nitrogen atoms. This structure imparts specific electronic properties, making it suitable for applications in electronic materials and redox reactions .

Actividad Biológica

N,N'-Diphenylbenzidine (DPB) is an organic compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicity and applications in various fields such as organic electronics. This article explores the biological activity of DPB, including its mechanisms of action, toxicity, and implications for health and industry.

Chemical Structure and Properties

N,N'-Diphenylbenzidine is an aromatic amine with the molecular formula and a molecular weight of approximately 336.44 g/mol. Its structure consists of two phenyl groups connected by a benzidine unit, which contributes to its electronic properties.

Toxicity and Carcinogenicity

The primary concern surrounding N,N'-Diphenylbenzidine is its potential carcinogenic effects. As an aromatic amine, it has been linked to mutagenic activities in various studies. For instance, compounds similar in structure to DPB have demonstrated the ability to induce DNA damage and promote tumorigenesis in animal models. The International Agency for Research on Cancer (IARC) has classified some benzidine derivatives as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans .

Antioxidant Properties

Recent studies have also examined the antioxidant properties of N,N'-Diphenylbenzidine. A study involving diabetic rats indicated that co-administration of DPB with adipose-derived mesenchymal stem cells (AD-MSCs) resulted in significant pancreatic anti-inflammatory and antioxidant effects. This suggests that while DPB poses risks, it may also have beneficial properties when used in specific therapeutic contexts .

The biological activity of N,N'-Diphenylbenzidine can be attributed to several mechanisms:

- Oxidative Stress Modulation : DPB has been shown to influence oxidative stress pathways, potentially reducing oxidative damage in certain cellular environments.

- DNA Interaction : The compound can intercalate into DNA, leading to structural changes that may result in mutagenic effects.

- Enzymatic Interactions : DPB may interact with various enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses.

Case Studies

- Diabetes Management : A study highlighted the synergistic effect of combining DPB with AD-MSCs in diabetic rats. This combination resulted in enhanced hypoglycemic effects compared to either treatment alone, demonstrating a potential therapeutic application despite the compound's toxic profile .

- Carcinogenic Risk Assessment : Research assessing occupational exposure to benzidine and its derivatives found a significant correlation between exposure levels and increased cancer incidence among workers . This underscores the need for stringent safety measures when handling such compounds.

Comparative Analysis

The following table summarizes key characteristics and findings related to N,N'-Diphenylbenzidine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| N,N'-Diphenylbenzidine | C24H20N2 | 336.44 g/mol | Potential carcinogen; used in organic electronics |

| N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine | C30H26N2 | 450.54 g/mol | Extended biphenyl structure; enhanced electronic properties |

| 4,4'-Diaminobiphenyl | C12H12N2 | 200.24 g/mol | Shorter chain; used for different electronic applications |

Propiedades

IUPAC Name |

4-(4-anilinophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRNXKXKFNHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060197 | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-91-9 | |

| Record name | Diphenylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIPHENYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IO8V406YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N,N'-Diphenylbenzidine?

A1: The molecular formula of N,N'-Diphenylbenzidine is C24H20N2, and its molecular weight is 336.43 g/mol.

Q2: What spectroscopic techniques are used to characterize N,N'-Diphenylbenzidine and its derivatives?

A2: Researchers utilize various spectroscopic techniques including UV-Vis spectroscopy [, , , ], fluorescence spectroscopy [, , , ], and 129I Mössbauer spectroscopy [] to characterize N,N'-Diphenylbenzidine and its derivatives. These techniques provide valuable insights into the electronic structure, optical properties, and charge transfer characteristics of the compound.

Q3: What is the ionization potential of N,N'-Diphenylbenzidine derivatives?

A3: Electron photoemission spectra of amorphous layers of N,N'-Diphenylbenzidine derivatives indicate an ionization potential of 5.35 eV. []

Q4: Does N,N'-Diphenylbenzidine exhibit self-association?

A4: Yes, studies using (1)H NMR spectroscopy revealed that N,N'-Diphenylbenzidine exhibits self-association in solution, primarily forming noncovalent dimers. This characteristic is suggested to contribute to its enhanced stability in the liquid phase. []

Q5: How does the dipole moment of N,N'-bis(2,2-diphenylvinyl)-N,N'-diphenylbenzidine (ENA) influence its charge transport properties?

A5: ENA possesses a low dipole moment of 0.86 Debye. [] This results in a minimal dipolar contribution to the energetic disorder, leading to unexpectedly high hole mobilities in doped polymers. The energy width of the density of states (DOS) is primarily determined by van der Waals interactions. []

Q6: How does the incorporation of polystyrene (PS) affect the performance of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) as a hole-transporting layer in OLEDs?

A6: Doping polystyrene (PS) into TPD enhances the uniformity of the TPD film, leading to improved device lifetime. Atomic force microscopy (AFM) analysis confirms the improved film morphology. Devices with a 7:3 ratio of TPD to PS exhibit a fourfold increase in lifetime compared to devices with pure TPD. []

Q7: How does the thermal stability of N,N'-Diphenylbenzidine derivatives impact their use in OLEDs?

A7: N,N'-Diphenylbenzidine, particularly TPD, suffers from relatively low thermal stability. This can lead to morphological changes in the hole-transporting layer during OLED operation, impacting device performance and lifespan. [, ]

Q8: Are there any strategies to improve the thermal stability of N,N'-Diphenylbenzidine-based hole-transporting layers?

A8: Yes, research suggests incorporating LiF into α-NPD layers can enhance thermal stability in OLEDs. This modification was observed to significantly improve device stability at high temperatures (up to 170°C) without negatively impacting quantum efficiency. []

Q9: How is N,N'-Diphenylbenzidine utilized in OLEDs?

A9: N,N'-Diphenylbenzidine and its derivatives, especially TPD and α-NPD, are frequently employed as hole-transporting materials in OLEDs. [, , , , , , ] Their role is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the device.

Q10: How does the concentration of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) in polystyrene (PS) films affect amplified spontaneous emission (ASE)?

A10: Research shows that the ASE threshold and linewidth decrease with increasing TPD concentration in PS films up to 20 wt%. Beyond this concentration, these parameters remain relatively constant. [] The ASE position can be tuned within the range of 413 nm to 421 nm by adjusting the TPD concentration.

Q11: Can the thickness of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) films be used to tune the amplified spontaneous emission (ASE) wavelength?

A11: Yes, varying the thickness of TPD films between 100 nm and 200 nm allows for tuning the ASE position from 404 nm to 417 nm. The observed shifts are attributed to changes in film thickness and the shape of the photoluminescence spectrum. []

Q12: How does doping with rubrene impact the performance of an OLED using N,N'-Bis(3-methyphenyl)-N,N'-diphenylbenzidine (TPD) as the hole transport layer and 8-(quinolinolate)-aluminum(Alq) as the electron transport and host material?

A12: Doping the Alq layer with rubrene in this device structure leads to significant improvements in device efficiency and luminance. The rubrene acts as a potential well, leading to the recombination of charge carriers from quantized energy states, resulting in spectral narrowing and a blue shift in the emission peak energy. [, ]

Q13: How does the choice of anode material affect the performance of microcavity OLEDs using N,N'-di(naphthalene-l-yl)-N,N'-diphenylbenzidine (NPB) as the hole transport layer?

A13: Replacing the conventional ITO anode with a semi-transparent metallic material like gold or silver can enhance light output in microcavity OLEDs. Simulations and experimental results show that aligning the recombination region with the antinode of the standing wave within the cavity is crucial for optimal device performance. []

Q14: Does N,N'-Diphenylbenzidine have applications beyond OLEDs?

A14: While the provided research primarily focuses on OLED applications, N,N'-Diphenylbenzidine also finds use as a reagent in fiber optic chemical sensors. [, ] Its absorbance changes depending on the redox potential, making it suitable for applications like redox titration.

Q15: How is N,N'-Diphenylbenzidine immobilized for use in fiber optic sensors?

A15: N,N'-Diphenylbenzidine can be immobilized within the pores of polymer track membranes (PTMs), such as those made from poly(ethylene terephthalate). These membranes can be further coated with poly(vinyl chloride) to enhance reagent retention and sensor performance. [, ]

Q16: How does gamma-cyclodextrin (γ-CD) interact with N,N'-diphenylbenzidine (DPB)?

A16: In aqueous solutions, γ-CD forms nanotubes induced by the presence of DPB. These nanotubes can incorporate up to 16 γ-CD units and are stabilized by hydrogen bonding between adjacent cyclodextrin molecules. [] Dynamic light scattering (DLS) and fluorescence anisotropy measurements confirm the formation and stability of these nanotubes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.